(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a tetrahydropyranyl group, and a propanoic acid moiety. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include the protection of the amino group with the Fmoc group, the introduction of the tetrahydropyranyl group, and the formation of the propanoic acid moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be selectively removed under mild conditions, allowing the compound to participate in various biochemical reactions. The tetrahydropyranyl group provides stability and enhances the compound’s solubility, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(1,3-dioxolan-4-yl)propanoic acid
Uniqueness
The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid lies in its combination of functional groups, which provide a balance of stability, reactivity, and solubility. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Properties
Molecular Formula |
C24H27NO5 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(oxan-4-yl)propanoic acid |
InChI |
InChI=1S/C24H27NO5/c1-25(22(23(26)27)14-16-10-12-29-13-11-16)24(28)30-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,16,21-22H,10-15H2,1H3,(H,26,27)/t22-/m0/s1 |
InChI Key |
HZHJSNAANNRQDV-QFIPXVFZSA-N |
Isomeric SMILES |
CN([C@@H](CC1CCOCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CN(C(CC1CCOCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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